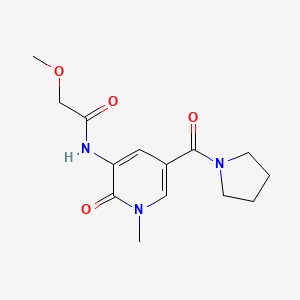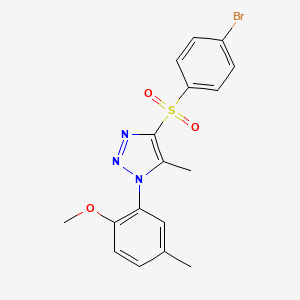
Ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It’s a core unit in several drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox . Piperidine is a cyclic amine and a member of the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .
Molecular Structure Analysis
Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .
Chemical Reactions Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities .
Physical And Chemical Properties Analysis
Ethyl 4-piperidinecarboxylate has a molecular weight of 157.21, a boiling point of 204 °C, a density of 1.02 g/mL at 25 °C, and a refractive index n20/D of 1.459 .
Applications De Recherche Scientifique
Neurological and Psychiatric Research : A study by Marenco et al. (2002) investigated the use of L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a modulator of the AMPA receptor, as a treatment for schizophrenia. However, the study found no clear improvement in psychosis or cognition with CX516 (Marenco et al., 2002).
Corrosion Inhibition Research : Zarrouk et al. (2014) conducted a study on quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, as corrosion inhibitors for copper in nitric acid media. The study highlighted the relationship between the molecular structure of quinoxalines and their inhibition efficiency (Zarrouk et al., 2014).
Antimicrobial Research : Several studies have explored the antimicrobial properties of quinoxaline derivatives. For instance, Shindikar and Viswanathan (2005) synthesized novel fluoroquinolones with quinoxaline derivatives showing in vivo activity against Mycobacterium tuberculosis (Shindikar & Viswanathan, 2005). Jaso et al. (2005) also evaluated quinoxaline-2-carboxylate 1,4-dioxide derivatives for antituberculosis activity, finding that certain derivatives had significant activity (Jaso et al., 2005).
Anticancer Research : Roy et al. (1996) reported the synthesis of various ethyl quinolin-4-one-3-carboxylates with substituted piperidinedione rings and their effects on in vitro heme polymerase activity and fungal growth, suggesting potential applications in cancer research (Roy et al., 1996).
Cognitive Enhancement Research : Lynch et al. (1997) studied the effect of 1-(quinoxalin-6-ylcarbonyl)piperidine (CX516) on delayed recall in aged humans, finding a significant improvement in recall ability, indicating its potential in cognitive enhancement (Lynch et al., 1997).
Mécanisme D'action
Target of Action
Ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Biochemical Pathways
Quinoxaline derivatives have been found to interact with various biochemical pathways, leading to a wide range of biological effects .
Result of Action
Quinoxaline derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of quinoxaline derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-quinoxalin-2-yloxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-21-16(20)19-9-7-12(8-10-19)22-15-11-17-13-5-3-4-6-14(13)18-15/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHDPJJVSRWMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B2760722.png)
![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760724.png)
![(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2760726.png)

![N-(2,4-dimethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2760730.png)


![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2760734.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2760736.png)
![2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2760737.png)

![N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2760742.png)

![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2760745.png)
